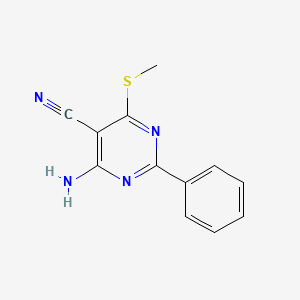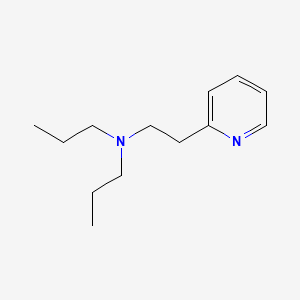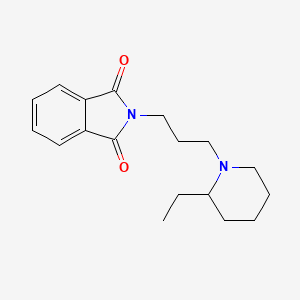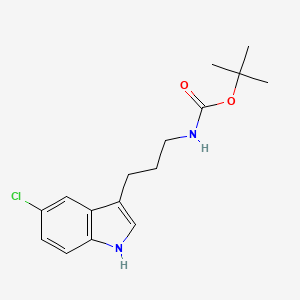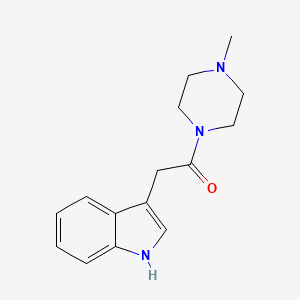
Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a dihydropyridazine ring substituted with ethyl and methyl groups, as well as an ethyl ester functional group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the dihydropyridazine ring. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as those used in laboratory-scale synthesis. industrial processes often require optimization for large-scale production, including the use of continuous flow reactors, efficient separation techniques, and cost-effective raw materials. The choice of solvents and catalysts, as well as the control of reaction parameters, are crucial for ensuring the scalability and economic viability of the production process.
化学反応の分析
Types of Reactions
Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives with different substitution patterns.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of amides, hydrazides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, hydrazines, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-4-carboxylic acid derivatives, while reduction can produce dihydropyridazine derivatives with varying degrees of saturation. Substitution reactions can lead to a wide range of functionalized derivatives, including amides, hydrazides, and esters.
科学的研究の応用
Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the development of new pharmaceuticals and agrochemicals. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings. Its reactivity can be harnessed for the production of specialty chemicals.
作用機序
The mechanism of action of Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. Its effects can be mediated through binding to active sites, altering protein conformation, or modulating signaling pathways. The exact mechanism of action depends on the specific biological context and the nature of the target molecules.
類似化合物との比較
Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar ester functional group but differs in the ring structure and substitution pattern.
Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trifluorophenyl))-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also contains an ester group and a dihydropyrimidine ring, but with different substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydropyridazine ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
77588-73-9 |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC名 |
ethyl 6-ethyl-3-methyl-1,4-dihydropyridazine-5-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-4-9-8(10(13)14-5-2)6-7(3)11-12-9/h12H,4-6H2,1-3H3 |
InChIキー |
CUVQGVYGSKKHLC-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(CC(=NN1)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


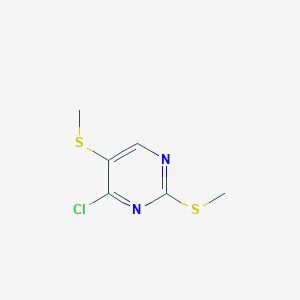
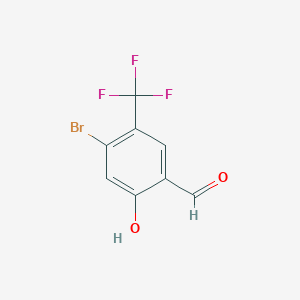
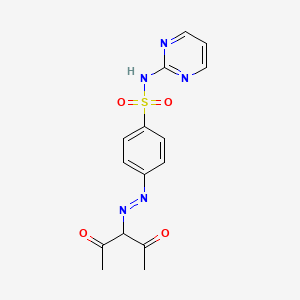

![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
